ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of ethyl chloroacetate with 2-mercaptobenzoxazole to form ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate. This intermediate is then reacted with cyclopentadiene and other reagents under specific conditions to yield the final product .
Chemical Reactions Analysis
ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating infections and cancer.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific structure and the presence of both benzoxazole and cyclopentathiophene moieties. Similar compounds include:
- ETHYL 2-[[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C19H18N2O4S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H18N2O4S2/c1-2-24-18(23)16-11-6-5-9-14(11)27-17(16)21-15(22)10-26-19-20-12-7-3-4-8-13(12)25-19/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,21,22) |
InChI Key |
VVYBJKNTXDJWOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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